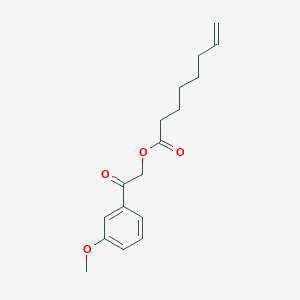
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are often responsible for the aromas and flavors of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate can be achieved through esterification reactions. One possible route involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of oct-7-enoic acid. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenyl)-2-oxoethyl oct-7-enoate.
Reduction: Formation of 2-(3-Methoxyphenyl)-2-hydroxyethyl oct-7-enoate.
Substitution: Formation of 2-(3-Halophenyl)-2-oxoethyl oct-7-enoate.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxyphenyl group may play a role in binding to specific molecular targets, while the oxoethyl and oct-7-enoate groups may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-2-oxoethyl acetate
- 2-(3-Methoxyphenyl)-2-oxoethyl propionate
- 2-(3-Methoxyphenyl)-2-oxoethyl butyrate
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate is unique due to the presence of the oct-7-enoate group, which may impart distinct chemical and physical properties compared to shorter-chain esters
Properties
CAS No. |
923294-63-7 |
|---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] oct-7-enoate |
InChI |
InChI=1S/C17H22O4/c1-3-4-5-6-7-11-17(19)21-13-16(18)14-9-8-10-15(12-14)20-2/h3,8-10,12H,1,4-7,11,13H2,2H3 |
InChI Key |
CVLUYKSAEQLPKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


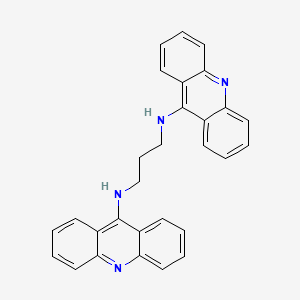

![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)

![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
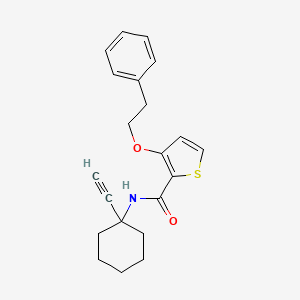
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
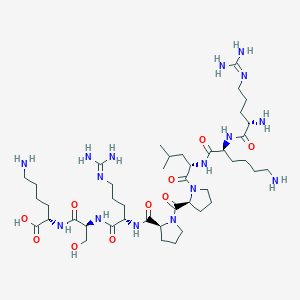
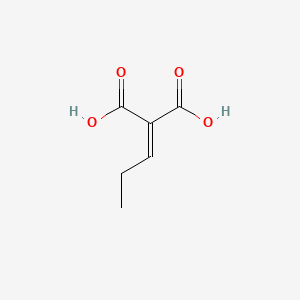
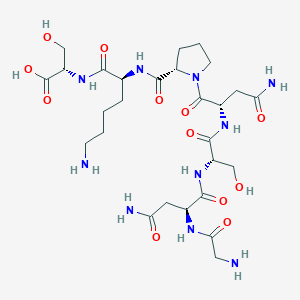
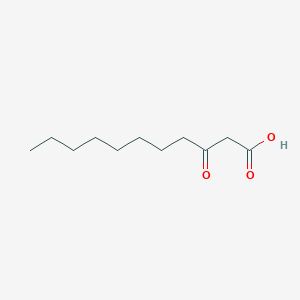
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
